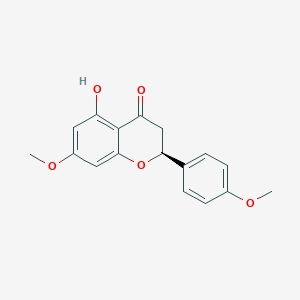

4',7-Di-O-methylnaringenin

Übersicht

Beschreibung

4’,7-Di-O-methylnaringenin ist ein Flavonoid-Aglykon, das in verschiedenen Pflanzen vorkommt, darunter Vitex quinata. Es ist ein Derivat von Naringenin, einem Citrus-Flavonoid, das für seine vielfältigen biologischen Aktivitäten bekannt ist. Diese Verbindung hat aufgrund ihrer potenziellen therapeutischen Eigenschaften, insbesondere in der Krebsbehandlung, Aufmerksamkeit erregt .

2. Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen: 4’,7-Di-O-methylnaringenin kann durch Methylierung von Naringenin synthetisiert werden. Der Prozess beinhaltet typischerweise die Verwendung von Methylierungsmitteln wie Dimethylsulfat oder Methyliodid in Gegenwart einer Base wie Kaliumcarbonat. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um das gewünschte Produkt zu erhalten .

Industrielle Produktionsmethoden: Die industrielle Produktion von 4’,7-Di-O-methylnaringenin folgt ähnlichen synthetischen Wegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Fortgeschrittene Techniken wie Säulenchromatographie werden zur Reinigung eingesetzt .

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Vorläufer bei der Synthese anderer Flavonoidderivate verwendet.

Biologie: Untersucht wurde seine Rolle bei der Modulation biologischer Pfade.

Industrie: Potenzieller Einsatz bei der Entwicklung von Arzneimitteln und Nahrungsergänzungsmitteln.

5. Wirkmechanismus

Die Verbindung übt ihre Wirkungen hauptsächlich durch die Aktivierung des p53-Signalwegs aus. Sie reguliert MDM2, einen negativen Regulator von p53, herunter, wodurch p53 stabilisiert und aktiviert wird. Dies führt zur Induktion von Apoptose und Zellzyklusarrest in Krebszellen. Zu den molekularen Zielstrukturen gehören MDM2 und p53, und die beteiligten Pfade stehen im Zusammenhang mit dem Zellüberleben und der Apoptose .

Ähnliche Verbindungen:

Naringenin: Die Stammverbindung, bekannt für ihr breites Spektrum an biologischen Aktivitäten.

Hesperetin: Ein weiteres Citrus-Flavonoid mit ähnlichen Antikrebsaktivitäten.

Apigenin: Ein Flavonoid mit entzündungshemmenden und krebshemmenden Wirkungen.

Einzigartigkeit: 4’,7-Di-O-methylnaringenin ist aufgrund seines spezifischen Methylierungsmusters einzigartig, das seine biologische Aktivität und Stabilität im Vergleich zu seiner Stammverbindung Naringenin erhöht. Seine Fähigkeit, MDM2 spezifisch herunterzuregulieren und den p53-Signalweg zu aktivieren, macht es zu einem vielversprechenden Kandidaten für eine zielgerichtete Krebstherapie .

Biochemische Analyse

Biochemical Properties

4’,7-Di-O-methylnaringenin has been reported to interact with several key proteins and enzymes in biochemical reactions. One of the most significant interactions is with the protein MDM2, a major regulator of the p53 signaling pathway . In a dose- and time-dependent manner, 4’,7-Di-O-methylnaringenin effectively downregulates the MDM2 protein expression at the protein translation level .

Cellular Effects

The effects of 4’,7-Di-O-methylnaringenin on cellular processes are profound. It has been observed to decrease the survival of HCT-116 cells by inducing apoptosis and causing G2/M phase arrest . This suggests that 4’,7-Di-O-methylnaringenin influences cell function by impacting cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of action of 4’,7-Di-O-methylnaringenin involves its interaction with the p53 signaling pathway. It activates the p53 signal pathway, dependent on p53 wild type status . This activation is achieved through the downregulation of MDM2, a negative regulator of the p53 pathway .

Metabolic Pathways

Given its impact on the p53 signaling pathway, it is likely that it interacts with enzymes and cofactors involved in this pathway .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4’,7-Di-O-methylnaringenin can be synthesized through the methylation of naringenin. The process typically involves the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is carried out under reflux conditions to achieve the desired product .

Industrial Production Methods: Industrial production of 4’,7-Di-O-methylnaringenin follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced techniques such as column chromatography are employed for purification .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 4’,7-Di-O-methylnaringenin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um entsprechende Chinone zu bilden.

Reduktion: Reduktionsreaktionen können es in Dihydroderivate umwandeln.

Substitution: Es kann nukleophile Substitutionsreaktionen eingehen, insbesondere an den Hydroxylgruppen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.

Substitution: Nukleophile wie Alkylhalogenide werden unter basischen Bedingungen eingesetzt.

Hauptprodukte:

Oxidation: Chinone und andere oxidierte Derivate.

Reduktion: Dihydroderivate.

Substitution: Alkylierte Produkte.

Wirkmechanismus

The compound exerts its effects primarily through the activation of the p53 signaling pathway. It down-regulates MDM2, a negative regulator of p53, thereby stabilizing and activating p53. This leads to the induction of apoptosis and cell cycle arrest in cancer cells. The molecular targets include MDM2 and p53, and the pathways involved are related to cell survival and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Naringenin: The parent compound, known for its broad spectrum of biological activities.

Hesperetin: Another citrus flavonoid with similar anticancer properties.

Apigenin: A flavonoid with anti-inflammatory and anticancer effects.

Uniqueness: 4’,7-Di-O-methylnaringenin is unique due to its specific methylation pattern, which enhances its biological activity and stability compared to its parent compound, naringenin. Its ability to specifically down-regulate MDM2 and activate the p53 pathway makes it a promising candidate for targeted cancer therapy .

Biologische Aktivität

(S)-5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)chroman-4-one, a chromanone derivative, has garnered attention in recent years for its potential biological activities, particularly in the fields of cancer therapy and antibacterial properties. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.

Chemical Structure

The compound can be structurally represented as follows:

This structure features a chroman backbone with hydroxyl and methoxy substituents that are crucial for its biological activity.

Anticancer Properties

Research has indicated that derivatives of chromanones, including (S)-5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)chroman-4-one, exhibit significant cytotoxic effects against various cancer cell lines. A study focusing on related compounds demonstrated that modifications to the chromanone structure could enhance cytotoxicity against breast cancer (MDA-MB-231) and neuroblastoma (SK-N-MC) cell lines. Some derivatives showed IC50 values ranging from 7.56 to 25.04 μg/ml, indicating potent antiproliferative activity .

Table 1: Cytotoxic Activity of Chromanone Derivatives

| Compound | Cell Line | IC50 (μg/ml) |

|---|---|---|

| 3-Chloro-4,5-dimethoxybenzylidene derivative | MDA-MB-231 | 7.56 |

| 3-Chloro-4,5-dimethoxybenzylidene derivative | SK-N-MC | 25.04 |

| Etoposide | MDA-MB-231 | Reference |

This suggests that further exploration of structural modifications could lead to the development of new anticancer agents.

Antibacterial Activity

In addition to anticancer properties, (S)-5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)chroman-4-one has also been assessed for antibacterial activity. Compounds with similar structural features have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, studies have reported that certain chromanone derivatives possess significant antibacterial properties with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/ml against Staphylococcus aureus and Escherichia coli .

Table 2: Antibacterial Activity of Chromanone Derivatives

| Compound | Bacteria | MIC (μg/ml) |

|---|---|---|

| Chromanone Derivative A | Staphylococcus aureus | 3.12 |

| Chromanone Derivative B | Escherichia coli | 12.5 |

These findings highlight the potential of this compound as a lead for developing new antibacterial agents.

The mechanisms underlying the biological activity of (S)-5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)chroman-4-one are still being elucidated. Preliminary studies suggest that its anticancer effects may involve the induction of apoptosis in cancer cells and disruption of cell cycle progression. The antibacterial mechanism may involve interference with bacterial cell wall synthesis or function, although further research is needed to confirm these hypotheses.

Case Studies

- Cytotoxicity Study : A study evaluated a series of chromanone derivatives for their cytotoxic effects on various cancer cell lines. The results indicated that specific modifications significantly enhanced cytotoxicity compared to the parent compound .

- Antibacterial Evaluation : Another study assessed the antibacterial properties of methoxychromanones against common pathogens, demonstrating notable efficacy and suggesting potential therapeutic applications in treating bacterial infections .

Eigenschaften

IUPAC Name |

(2S)-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-20-11-5-3-10(4-6-11)15-9-14(19)17-13(18)7-12(21-2)8-16(17)22-15/h3-8,15,18H,9H2,1-2H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKEXCBVNKRHAMX-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70555158 | |

| Record name | (2S)-5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70555158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29424-96-2 | |

| Record name | (2S)-5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70555158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 29424-96-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4',7-Di-O-methylnaringenin (DMNG) contribute to improved sleep quality?

A1: Research suggests that DMNG, along with another flavonoid-like compound called 2'-O-methylisoliquiritigenin (MIL), may be responsible for the sleep-promoting effects of peanut stem and leaf extract. Studies in mice have shown that administration of DMNG increases the duration of total sleep, slow-wave sleep (SWS), and rapid eye movement sleep (REMS) []. This effect is likely mediated by DMNG's ability to reduce neuronal excitability.

Q2: What is the mechanism by which DMNG affects neuronal excitability?

A2: In vitro studies using mouse cortical neurons have demonstrated that DMNG can acutely reduce voltage-gated sodium and potassium currents []. This inhibition of ion channel activity directly translates to a suppression of the neurons' ability to fire action potentials, effectively decreasing their excitability. Further investigation using RNA sequencing and molecular docking simulations suggests that DMNG might achieve this effect by binding to Nav1.2, a specific subtype of voltage-gated sodium channel []. This interaction could be a key mechanism by which DMNG modulates neuronal activity and ultimately promotes sleep.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.